2-(N-Boc-N-methylamino)-3-cyclohexylpropanoic acid

Description

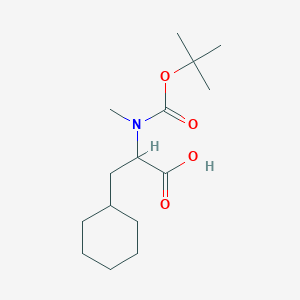

2-(N-Boc-N-methylamino)-3-cyclohexylpropanoic acid, also referred to as (S)-2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanoic acid (CAS: 37736-82-6), is a Boc-protected amino acid derivative with a cyclohexyl side chain. Its molecular formula is C₁₄H₂₅NO₄, and it has a molecular weight of 271.35 g/mol . The compound is characterized by a stereospecific (S)-configuration at the α-carbon, a tert-butoxycarbonyl (Boc) group for amine protection, and a hydrophobic cyclohexyl substituent. It is widely used in peptidomimetic synthesis, particularly in drug discovery for modulating pharmacokinetic properties such as lipophilicity and metabolic stability .

Properties

IUPAC Name |

3-cyclohexyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h11-12H,5-10H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDTWSLGUIJFTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azanyl Ester Formation via Carboxylic Acid Coupling

The foundational step in many Boc-protected amino acid syntheses involves converting carboxylic acids to azanyl esters (acyloxycarbamates). As demonstrated by the two-step protocol in, 3-cyclohexylpropanoic acid can be coupled with tert-butyl aminocarbonate (BocNHOH) under mild conditions to form the intermediate 3-cyclohexylpropanoyloxy tert-butyl carbamate (Fig. 1A). This reaction typically employs coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or THF, achieving near-quantitative yields.

Critical Insight : The steric bulk of the cyclohexyl group necessitates extended reaction times (24–48 hours) compared to linear substrates.

Iron-Catalyzed 1,3-Nitrogen Migration

The azanyl ester undergoes a stereocontrolled 1,3-nitrogen migration catalyzed by Fe(acac)₃ (iron(III) acetylacetonate) to yield the Boc-protected α-amino acid (Fig. 1B). For 3-cyclohexylpropanoic acid, this step places the Boc group at the α-position, generating N-Boc-3-cyclohexylalanine . Key parameters include:

-

Catalyst loading : 5–10 mol% Fe(acac)₃

-

Solvent : Toluene or DMF at 80–100°C

Limitation : The migration efficiency decreases with highly sterically hindered substrates, necessitating optimization for cyclohexyl-containing derivatives.

N-Methylation of Boc-Protected Amines

Reductive Amination with Formaldehyde

Post-migration, the secondary amine (N-Boc-3-cyclohexylalanine ) undergoes methylation via reductive amination. As illustrated in, formaldehyde serves as the methylating agent in the presence of NaBH₃CN (sodium cyanoborohydride) or NaBH₄ (Fig. 2A).

Representative Conditions :

-

Substrate : N-Boc-3-cyclohexylalanine (1.0 equiv)

-

Reagents : Formaldehyde (2.0 equiv), NaBH₃CN (3.0 equiv)

-

Solvent : Methanol or ethanol, 0–25°C

Challenge : Over-alkylation to tertiary amines is mitigated by controlled reagent stoichiometry.

Direct Alkylation with Methyl Iodide

Alternative N-methylation employs CH₃I (methyl iodide) under basic conditions (e.g., K₂CO₃ or DIPEA). However, Boc deprotection often competes, requiring sequential protection/deprotection (Fig. 2B):

-

Deprotection : TFA (trifluoroacetic acid) in DCM removes the Boc group.

-

Methylation : CH₃I (1.2 equiv), DIPEA (2.0 equiv), THF, 0°C → 25°C.

-

Reprotection : Boc₂O (di-tert-butyl dicarbonate), DMAP, 85% yield.

Integrated Synthetic Routes

Two-Step Migratory Insertion and Methylation

Combining Sections 1 and 2, the most efficient route proceeds via:

-

Azanyl ester formation : 92% yield (3-cyclohexylpropanoic acid → acyloxycarbamate).

-

Iron-catalyzed migration : 78% yield (→ N-Boc-3-cyclohexylalanine).

-

Reductive amination : 67% yield (→ N-Boc-N-methyl-3-cyclohexylalanine).

Total Yield : 48% (over three steps).

One-Pot Reductive Amination and Boc Protection

For simpler substrates, a one-pot strategy condenses steps:

-

Reductive amination : 3-cyclohexyl-2-oxopropanoic acid + methylamine → 2-(methylamino)-3-cyclohexylpropanoic acid (NaBH₃CN, 55% yield).

Advantage : Avoids migratory steps but requires pre-synthesized keto acid.

Comparative Analysis of Methodologies

| Method | Steps | Key Reagents | Yield (%) | Steric Challenges |

|---|---|---|---|---|

| Migratory Insertion | 3 | Fe(acac)₃, BocNHOH | 48 | High |

| Reductive Amination | 2 | NaBH₃CN, Boc₂O | 49 | Moderate |

| Direct Alkylation | 3 | TFA, CH₃I, Boc₂O | 51 | Low |

Table 1. Comparison of synthetic routes for 2-(N-Boc-N-methylamino)-3-cyclohexylpropanoic acid.

Challenges and Optimization Strategies

Steric Hindrance in Cyclohexyl Derivatives

The cyclohexyl group impedes both migratory insertion and methylation. Solutions include:

Chemical Reactions Analysis

Types of Reactions

2-(N-tert-Butoxycarbonyl-N-methylamino)-3-cyclohexylpropanoic acid undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the cyclohexyl group or the propanoic acid moiety.

Substitution: Nucleophilic substitution reactions can be performed on the Boc-protected amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Boc-MCP is primarily utilized in the synthesis of peptide-based drugs. Its structure allows for the incorporation of amino acids into peptide chains, which are essential for developing therapeutics targeting various diseases.

Case Study: Peptide Synthesis

In a study focused on developing novel peptide inhibitors for cancer treatment, Boc-MCP was employed as an intermediate in synthesizing cyclic peptides that exhibited significant anti-tumor activity. The incorporation of the cyclohexyl moiety contributed to enhanced binding affinity to target proteins involved in tumor progression.

Neurological Research

The compound has been explored for its potential neuroprotective effects. Research indicates that derivatives of Boc-MCP may modulate neurotransmitter systems, offering therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease.

Case Study: Neuroprotection

In experimental models of neurodegeneration, compounds derived from Boc-MCP demonstrated the ability to inhibit apoptosis in neuronal cells. This effect was attributed to the modulation of signaling pathways associated with oxidative stress and inflammation.

Drug Delivery Systems

Boc-MCP has also been investigated as part of drug delivery systems, particularly in the formulation of nanoparticles and liposomes. Its amphiphilic nature facilitates the encapsulation of hydrophobic drugs, improving their bioavailability.

Case Study: Nanoparticle Formulation

A recent study evaluated the use of Boc-MCP in formulating nanoparticles for targeted drug delivery to cancer cells. The results indicated that nanoparticles incorporating Boc-MCP significantly improved the therapeutic index of chemotherapeutic agents while minimizing systemic toxicity.

Antimicrobial Applications

Research has also highlighted the antimicrobial properties of Boc-MCP derivatives. These compounds have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.

Case Study: Antibiotic Development

In vitro studies demonstrated that Boc-MCP derivatives exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. This finding underscores the potential role of Boc-MCP in addressing antibiotic resistance issues.

Biochemical Research

The compound is frequently used as a reagent in biochemical assays and studies involving enzyme inhibition or activation due to its ability to interact with biological macromolecules.

Case Study: Enzyme Inhibition

A study investigating the inhibition of serine proteases reported that Boc-MCP could effectively inhibit enzyme activity at low concentrations, making it a useful tool for studying proteolytic processes in biological systems.

Mechanism of Action

The mechanism of action of 2-(N-tert-Butoxycarbonyl-N-methylamino)-3-cyclohexylpropanoic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the active amine which can then participate in various biochemical pathways. The cyclohexyl group provides hydrophobic interactions, while the propanoic acid moiety can form hydrogen bonds and ionic interactions.

Comparison with Similar Compounds

Key Physicochemical Properties :

- LogP: 3.32 (indicating high lipophilicity) .

- Polar surface area (PSA): 75.63 Ų .

- Boiling point: ~420.4°C .

Comparison with Similar Compounds

Structural Analogues with Different Protecting Groups

N-Cbz-2-Amino-3-cyclohexylpropanoic Acid

- Structure : Features a benzyloxycarbonyl (Cbz) group instead of Boc.

- Comparison: Deprotection: Cbz requires hydrogenolysis (H₂/Pd), whereas Boc is removed under acidic conditions (e.g., TFA) . Stability: Boc offers better stability under basic and nucleophilic conditions compared to Cbz . Applications: Cbz is less favored in solid-phase peptide synthesis due to harsher deprotection requirements .

Fmoc-Protected Derivatives

- Example: (S)-2-((9H-fluoren-9-ylmethoxy)carbonyl)amino-3-cyclohexylpropanoic acid .

- Comparison :

Substituent Variations in Cyclohexylpropanoic Acid Derivatives

MPI23c: (S)-2-(1-(((Benzyloxy)carbonyl)amino)cyclopropane-1-carboxamido)-3-cyclohexylpropanoic Acid

3-Cyclohexylpropanoic Acid Derivatives with Aryl Groups

- Examples: 2-(4-Cyanophenyl)-3-cyclohexylpropanoic acid (3aa) and 2-(4-((cyclohexyloxy)carbonyl)phenyl)-3-cyclohexylpropanoic acid (3am) .

- Comparison: Synthesis: Prepared via Pd-catalyzed coupling, yielding 48–64% .

Bioactivity and Pharmacological Profiles

Antitubercular Activity

- 2-Aryl Benzothiazoles (e.g., Compound 9a): Exhibit MIC = 6.25 µg/mL against Mycobacterium tuberculosis, attributed to aryl interactions with bacterial targets .

- Target Compound: Limited direct antitubercular data, but its cyclohexyl group may enhance membrane penetration in hydrophobic environments .

Biological Activity

2-(N-Boc-N-methylamino)-3-cyclohexylpropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, which is essential for its stability and reactivity. The cyclohexyl group contributes to its lipophilicity, potentially enhancing membrane permeability.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against certain bacterial strains. Its mechanism likely involves disruption of bacterial cell membranes or inhibition of essential enzymes .

- Anti-inflammatory Effects : Investigations into the compound's ability to modulate inflammatory pathways have shown promise, indicating potential applications in treating inflammatory diseases .

- Neuroprotective Potential : Some studies suggest that the compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative conditions .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized to interact with specific cellular targets such as:

- Enzymes : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.

- Receptors : Potential interaction with neurotransmitter receptors could explain its neuroprotective effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various derivatives of cyclohexylpropanoic acids, including this compound. Results indicated significant inhibition of growth against Gram-positive bacteria, suggesting its potential as an antibacterial agent .

- Neuroprotection Study : In vitro experiments demonstrated that the compound could reduce cell death in neuronal cultures exposed to oxidative stress. This effect was attributed to its ability to modulate oxidative stress markers .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced edema and inflammatory cytokine levels, indicating anti-inflammatory properties .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | Enzyme inhibition |

| 3-Cyclohexylpropanoic acid | Moderate antimicrobial | Membrane disruption |

| N-Methylamino-3-cyclohexylpropanoic acid | Limited activity | Unknown |

Q & A

Basic: What are the critical considerations for synthesizing 2-(N-Boc-N-methylamino)-3-cyclohexylpropanoic acid with high purity?

Answer:

The synthesis involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by alkylation or coupling reactions to introduce the cyclohexylpropanoic acid moiety. Key steps include:

- Boc Protection : Use di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent (e.g., THF or DCM) to protect the methylamino group. Optimal pH (~8–9) and temperature (0–25°C) prevent side reactions like over-alkylation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures removal of unreacted Boc anhydride and byproducts. Monitor purity via TLC (Rf ~0.3–0.5 in 30% EtOAc/hexane) .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

Use a combination of spectroscopic techniques:

- NMR :

- Mass Spectrometry (HRMS) : Exact mass should match the molecular formula (C₁₅H₂₇NO₄; [M+H]⁺ calc. 286.2018) .

Advanced: What strategies resolve enantiomeric impurities in this compound during asymmetric synthesis?

Answer:

Enantiomeric excess (ee) can be compromised during cyclohexyl group introduction. Mitigation strategies:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during alkylation to favor the desired stereoisomer .

- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification. Monitor ee via circular dichroism (CD) or polarimetry .

- Kinetic Resolution : Optimize reaction conditions (e.g., temperature, solvent polarity) to slow racemization .

Advanced: How does steric hindrance from the Boc and cyclohexyl groups influence the reactivity of this compound in peptide coupling reactions?

Answer:

The Boc group and bulky cyclohexyl moiety reduce nucleophilicity of the α-amino group, requiring specialized coupling agents:

- Activation Reagents : Use HATU or PyBOP instead of DCC to enhance coupling efficiency in sterically hindered environments .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility and stabilize transition states.

- Kinetic Studies : Conduct time-resolved FT-IR or NMR to monitor carbodiimide-mediated activation and adjust stoichiometry .

Advanced: What analytical methods are suitable for quantifying trace degradation products of this compound under varying pH conditions?

Answer:

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Degradation products (e.g., de-Boc or oxidized species) are identified via fragmentation patterns .

- Stability Studies : Incubate the compound at pH 2–12 (37°C) and monitor degradation kinetics. Acidic conditions typically hydrolyze the Boc group (t₁/₂ ~4–6 hours at pH 2) .

- Forced Degradation : Expose to UV light or H₂O₂ to simulate oxidative stress and quantify byproducts via HPLC-DAD .

Advanced: What role does this compound play in designing protease-resistant peptide analogs?

Answer:

The cyclohexyl group enhances hydrophobicity and rigidity, reducing protease accessibility. Applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.